3-(2,5-Dimethylphenyl)-1-Propen

Übersicht

Beschreibung

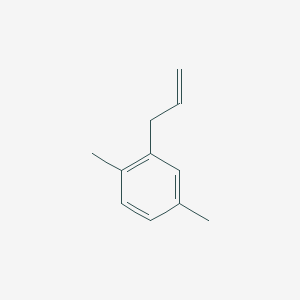

3-(2,5-Dimethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a 2,5-dimethylphenyl ring

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dimethylphenyl)-1-propene has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

Target of Action

The compound “3-(2,5-Dimethylphenyl)-1-propene” is a major metabolite of spirotetramat . Spirotetramat is a systemic insecticide used for the control of a broad spectrum of sucking insects . It is mobile within the phloem of the plants and can control hidden pests .

Mode of Action

Spirotetramat, once penetrated into the plant, is hydrolyzed to its enol form, “3-(2,5-Dimethylphenyl)-1-propene”, also known as spirotetramat-enol . The mode of action of spirotetramat-enol is the inhibition of acetyl CoA carboxylase, affecting lipid synthesis and growth regulation of the target organism .

Biochemical Pathways

The compound “3-(2,5-Dimethylphenyl)-1-propene” affects the lipid synthesis pathway in the target organisms. By inhibiting acetyl CoA carboxylase, it disrupts the production of fatty acids, which are crucial components of cell membranes and signaling molecules .

Pharmacokinetics

Spirotetramat is known for its systemic and translaminar efficacy, suggesting good absorption and distribution within the plant .

Result of Action

The result of the action of “3-(2,5-Dimethylphenyl)-1-propene” is the effective control of pests. By inhibiting acetyl CoA carboxylase, it disrupts the growth and development of the target organisms, leading to their death .

Action Environment

The efficacy and stability of “3-(2,5-Dimethylphenyl)-1-propene” can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, environmental conditions such as temperature and humidity can influence the absorption and distribution of the compound within the plant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-1-propene typically involves the Friedel-Crafts alkylation of 2,5-dimethylbenzene with propene. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

Friedel-Crafts Alkylation: 2,5-dimethylbenzene reacts with propene in the presence of AlCl3 to form 3-(2,5-Dimethylphenyl)-1-propene.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 3-(2,5-Dimethylphenyl)-1-propene may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dimethylphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products

Oxidation: Epoxides, alcohols, and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated and nitrated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2,4-Dimethylphenyl)-1-propene

- 3-(2,6-Dimethylphenyl)-1-propene

- 3-(3,5-Dimethylphenyl)-1-propene

Uniqueness

3-(2,5-Dimethylphenyl)-1-propene is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions compared to other isomers.

Biologische Aktivität

3-(2,5-Dimethylphenyl)-1-propene, an organic compound with the molecular formula CH and a molecular weight of approximately 146.23 g/mol, is characterized by a propene chain attached to a phenyl ring with two methyl groups at the 2 and 5 positions. Its unique structure allows for significant biological interactions, making it a subject of interest in various fields such as pharmacology and biomedicine.

The compound features a conjugated system due to the double bond in the propene unit being adjacent to the aromatic ring. This configuration allows for electron delocalization, which can influence its reactivity and interactions with biological systems. The steric hindrance introduced by the methyl groups may also affect its biological activity.

Antimicrobial Activity

A study focused on similar compounds revealed that derivatives of 3-(2,5-Dimethylphenyl)-1-propene demonstrated antimicrobial properties against various pathogens. The mechanism was hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Research has shown that compounds structurally related to 3-(2,5-Dimethylphenyl)-1-propene can act as cholinesterase inhibitors. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. The specific interaction with the enzyme's active site remains an area for further investigation.

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of similar compounds on cancer cell lines. Results indicated that certain derivatives could induce apoptosis in targeted cells while exhibiting minimal toxicity to normal cells, highlighting their potential as chemotherapeutic agents.

Experimental Procedures

The synthesis of 3-(2,5-Dimethylphenyl)-1-propene can be achieved through various organic reactions, including:

- Aldol Condensation : Utilizing appropriate precursors to form α,β-unsaturated ketones.

- Grignard Reactions : Allowing for functionalization at specific sites on the aromatic ring.

Applications in Drug Development

The compound is being explored in drug design for its ability to interact with biological targets. High-throughput screening methods have been employed to identify promising drug candidates derived from 3-(2,5-Dimethylphenyl)-1-propene. Preliminary findings suggest several compounds exhibit activity against various biological targets.

Data Table: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Disruption of bacterial membranes; effective against multiple pathogens |

| Enzyme Inhibition | Potential cholinesterase inhibitors; implications for neurodegenerative diseases |

| Cytotoxicity | Induced apoptosis in cancer cell lines; low toxicity to normal cells |

Eigenschaften

IUPAC Name |

1,4-dimethyl-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-4-5-11-8-9(2)6-7-10(11)3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRGJRXDRKNNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511921 | |

| Record name | 1,4-Dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42918-26-3 | |

| Record name | 1,4-Dimethyl-2-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42918-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.